3-(2-(6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)benzo[d][1,2,3]triazin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-(6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)benzo[d][1,2,3]triazin-4(3H)-one is a useful research compound. Its molecular formula is C19H18N4O3 and its molecular weight is 350.378. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antimicrobial Activities
The synthesis of novel 1,2,4-triazole derivatives, including the structural motif similar to the compound , has been explored for their antimicrobial activities. These compounds exhibit good to moderate activities against various microorganisms, suggesting their potential utility in developing new antimicrobial agents (Bektaş et al., 2007).
Development of PET Radiotracers
Hybrids of high-affinity σ2 receptor ligands, including those structurally related to the compound of interest, have been investigated as tools for developing PET radiotracers for tumor diagnosis. These studies are crucial in advancing the imaging techniques used in medical diagnostics, highlighting the compound's relevance in biomedical research (Abate et al., 2011).
Crystal Structure Analysis
Research on nonbenzodiazepinic ligands for benzodiazepine receptor sites, including compounds similar to the specified chemical, provides insights into their crystal structures. This information is valuable for understanding the interaction mechanisms with biological targets, contributing to the design of novel therapeutic agents (Boulanger et al., 1991).
Anticancer Agent Development
Studies on N-methyl-4-(4-methoxyanilino)quinazolines, related to the compound of interest, have identified potent inducers of apoptosis. This research is instrumental in the discovery and development of new anticancer agents, underscoring the compound's potential in oncology (Sirisoma et al., 2010).
Synthesis of Polycyclic Amides
The compound's relevance extends to the synthesis of polycyclic amides through Rh-catalyzed oxidative coupling between benzamides and alkynes. This methodology opens new avenues for the facile synthesis of complex molecules, demonstrating the compound's utility in synthetic organic chemistry (Song et al., 2010).
Mechanism of Action
Target of Action
The primary targets of the compound 3-(2-(6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)benzo[d][1,2,3]triazin-4(3H)-one are the glucagon-like-peptide-1 (GLP-1) receptor (GLP-1R) and glucose-dependent insulinotropic polypeptide (GIP) receptor (GIPR) . These receptors play a crucial role in the regulation of glucose homeostasis .
Mode of Action
The compound acts as a positive allosteric modulator (PAM) of GLP-1R and GIPR . This means that it enhances the interaction of the ligand with the orthosteric (primary) binding site of these receptors . The binding of the compound to an allosteric (secondary) site induces a conformational change in the receptor protein, which is transmitted to the ligand’s orthosteric binding site .
Biochemical Pathways
The compound affects the pathways associated with GLP-1R and GIPR . GLP-1 is a member of the incretin family of peptide hormones secreted by intestinal entero-endocrine L-cells . GLP-1 induces the release of insulin from beta cells in a glucose-dependent manner .
Pharmacokinetics
The compound showed good cellular potency, as measured by inhibition of akr1c3 metabolism of a known dinitrobenzamide substrate .
Result of Action
The molecular and cellular effects of the compound’s action involve the modulation of GLP-1R and GIPR . This modulation leads to the potentiation of the effects of GLP-1 and GIP, which include the glucose-dependent release of insulin .
Properties
IUPAC Name |
3-[2-(6-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-1,2,3-benzotriazin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3/c1-26-15-7-6-14-11-22(9-8-13(14)10-15)18(24)12-23-19(25)16-4-2-3-5-17(16)20-21-23/h2-7,10H,8-9,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGDJRGOBXFPVBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CN(CC2)C(=O)CN3C(=O)C4=CC=CC=C4N=N3)C=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.